

# Application Note & Protocol: Spectrophotometric Determination of Copper(II) using L-Histidine

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## Compound of Interest

Compound Name: Copper Histidine

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## Introduction

Copper is an essential trace element involved in numerous biological processes, and its accurate quantification is crucial in various fields, including biochemistry, environmental science, and pharmaceutical development. L-histidine, an amino acid with a unique imidazole side chain, readily forms stable complexes with copper(II) ions. This interaction results in a colored solution, providing a basis for a simple, cost-effective, and selective spectrophotometric method for the determination of copper(II) concentrations in aqueous samples. The formation of the copper(II)-histidine complex is pH-dependent, with the binding mode and spectral characteristics changing with the pH of the solution.<sup>[1][2]</sup> This application note provides a detailed protocol for the spectrophotometric determination of copper(II) using L-histidine.

## Principle

The spectrophotometric determination of copper(II) with L-histidine is based on the formation of a colored complex between Cu(II) ions and L-histidine molecules. In this reaction, the amino group, carboxyl group, and the imidazole nitrogen of histidine can act as ligands to chelate the copper ion. The resulting complex exhibits characteristic absorption in the visible and UV regions of the electromagnetic spectrum. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of the copper(II)-histidine complex,

allowing for quantitative analysis based on the Beer-Lambert law. At physiological pH, a common complex formed is  $\text{Cu}(\text{L-His})_2$ , where copper is coordinated by two histidine molecules.[2][3] The binding mode of L-histidine to the copper ion is pH-dependent.[2]

## Reagents and Materials

- Apparatus:
  - UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
  - pH meter.
  - Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL).
  - Pipettes.
  - Analytical balance.
- Chemicals:
  - Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) or other suitable copper(II) salt.
  - L-Histidine.
  - Phosphate buffer solution (or other suitable buffer system to maintain the desired pH).
  - Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment.
  - Deionized or distilled water.

## Experimental Protocols

### Preparation of Reagents

- Copper(II) Standard Stock Solution (1000 mg/L): Accurately weigh 0.3929 g of  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

- **Working Standard Copper(II) Solutions:** Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water. The concentration range should be selected based on the expected copper concentration in the samples.
- **L-Histidine Solution (e.g., 0.1 M):** Accurately weigh the required amount of L-histidine and dissolve it in deionized water in a volumetric flask.
- **Buffer Solution (e.g., Phosphate Buffer, pH 7.4):** Prepare a phosphate buffer solution to maintain a constant pH during the experiment. The pH should be optimized based on the desired copper-histidine complex species. Studies have shown that complex formation is highly pH-dependent.[\[1\]](#)[\[2\]](#)

## Spectrophotometric Measurement

- **Preparation of Sample and Standard Solutions:**
  - Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard copper(II) solutions.
  - To each flask, add a specific volume of the L-histidine solution. The ligand-to-metal ratio can influence complex formation, with ratios of 1:1 up to 15:1 being studied.[\[4\]](#)
  - Add a sufficient volume of the buffer solution to maintain the desired pH.
  - Prepare a reagent blank containing all reagents except the copper(II) standard.
  - Dilute all flasks to the mark with deionized water and mix thoroughly.
- **Incubation:** Allow the solutions to stand for a sufficient time to ensure complete complex formation.
- **Absorbance Measurement:**
  - Set the spectrophotometer to the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the copper(II)-histidine complex. The  $\lambda_{\text{max}}$  can vary depending on the pH and the specific complex formed, with reported values around 645 nm in the visible range and a shoulder around 330 nm in the UV range.[\[2\]](#)[\[5\]](#)

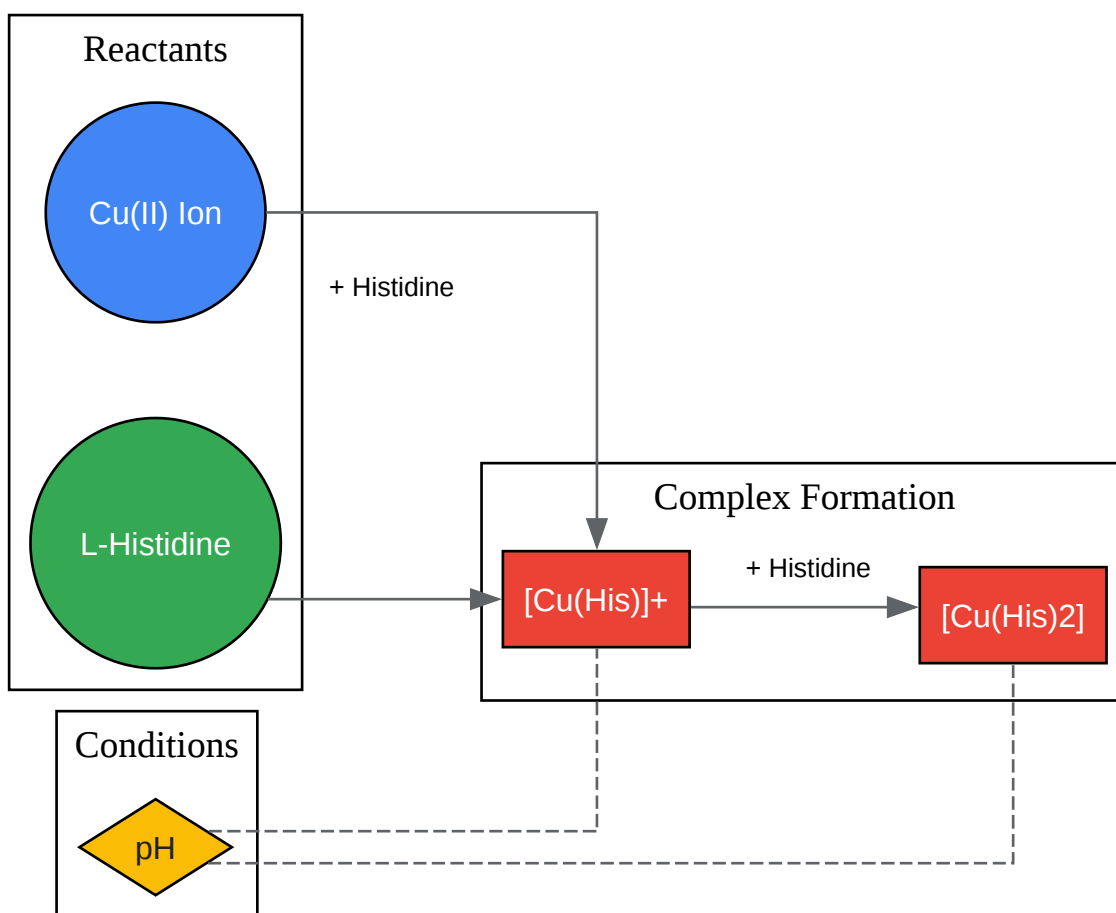
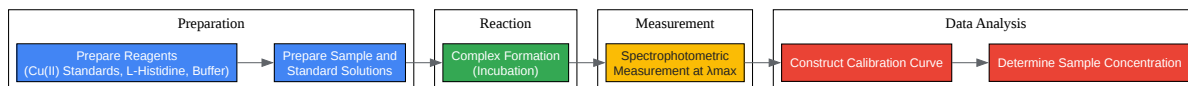
- Zero the spectrophotometer using the reagent blank.
- Measure the absorbance of each standard and sample solution.
- Calibration Curve:
  - Plot a graph of absorbance versus the concentration of the copper(II) standards.
  - The plot should be linear over the concentration range used.
- Sample Analysis:
  - Prepare the unknown sample in the same manner as the standards.
  - Measure the absorbance of the sample and determine the copper(II) concentration from the calibration curve.

## Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for the spectrophotometric analysis of copper(II)-histidine complexes. It is important to note that these values can vary depending on the specific experimental conditions.

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	~645 nm (Visible)	[2]
~330 nm (UV shoulder)	[5]	
Molar Absorptivity ( $\epsilon$ )	Varies with pH and complex stoichiometry	
Stability Constants ( $\log \beta$ )	$\log \beta$ for $[\text{Cu}(\text{His})]^+$ : ~10.1	[6]
$\log \beta$ for $[\text{Cu}(\text{His})_2]$ : ~18.0	[6]	
Optimal pH	pH dependent, with different complex species forming at different pH values.[1][2]	

## Experimental Workflow



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